2-Chloro-6-(trifluoromethoxy)benzoic acid
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Overview
Description
2-Chloro-6-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted by a chlorine atom and a trifluoromethoxy group, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Scientific Research Applications
2-Chloro-6-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethoxy)benzoic acid typically involves the chlorination of 6-(trifluoromethoxy)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
6-(trifluoromethoxy)benzoic acid+SOCl2→2-Chloro-6-(trifluoromethoxy)benzoic acid+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoic acids.
Esterification: Formation of esters of this compound.
Reduction: Formation of 2-Chloro-6-(trifluoromethoxy)benzyl alcohol.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 2-Chloro-6-fluorobenzoic acid
Uniqueness
2-Chloro-6-(trifluoromethoxy)benzoic acid is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for halogen bonding, which are not observed in similar compounds .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOOGZDSJZRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261617-84-8 |
Source
|
Record name | 2-Chloro-6-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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